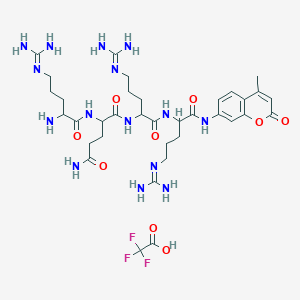
(2,5-Dichlorophenyl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorophényl)(phényl)méthanamine est un composé organique de formule moléculaire C13H11Cl2N. Il s'agit d'un dérivé de la méthanamine, où les atomes d'hydrogène sont remplacés par un groupe 2,5-dichlorophényle et un groupe phényle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la (2,5-dichlorophényl)(phényl)méthanamine implique généralement la réaction du chlorure de 2,5-dichlorobenzyl avec de l'aniline en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée dans un solvant organique comme l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
À l'échelle industrielle, la production de la (2,5-dichlorophényl)(phényl)méthanamine peut être obtenue par une voie synthétique similaire, mais avec des conditions de réaction optimisées pour augmenter le rendement et la pureté. Cela peut impliquer l'utilisation de catalyseurs plus efficaces, des températures de réaction plus élevées et des réacteurs à flux continu pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
(2,5-Dichlorophényl)(phényl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés nitroso ou nitro correspondants.
Réduction : Il peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes de chlore.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels remplaçant les atomes de chlore.
Applications De Recherche Scientifique
(2,5-Dichlorophényl)(phényl)méthanamine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme précurseur d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme d'action de la (2,5-dichlorophényl)(phényl)méthanamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of (2,5-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
(2,4-Dichlorophényl)(phényl)méthanamine : Structure similaire mais avec des atomes de chlore à des positions différentes.
(2,6-Dichlorophényl)(phényl)méthanamine : Un autre isomère avec des atomes de chlore aux positions 2 et 6.
(2,4-Dichlorophényl)méthanamine : Manque le groupe phényle, ce qui le rend moins complexe.
Unicité
(2,5-Dichlorophényl)(phényl)méthanamine est unique en raison du positionnement spécifique des atomes de chlore, qui peut influencer sa réactivité et son activité biologique.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHCPOYHQPXWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
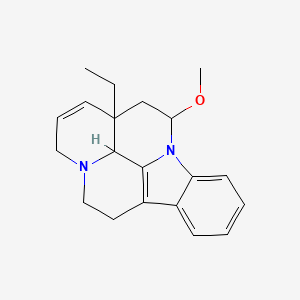
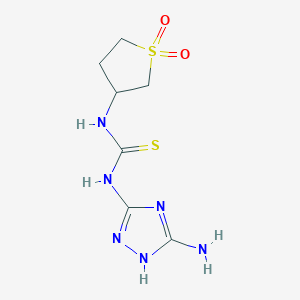
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
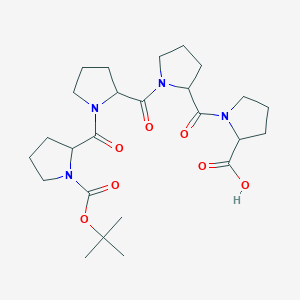

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
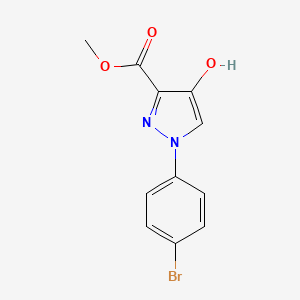
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

